methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride
Description
Methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 2-aminoethyl group and at the 2-position with a methyl carboxylate ester. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic and pharmaceutical applications.
Properties
IUPAC Name |
methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.ClH/c1-11-6(10)5-9-8-4(12-5)2-3-7;/h2-3,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPIBJXQMSHBIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(S1)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
This method adapts the one-pot bromination-cyclization strategy described in CN102079732B . The synthesis begins with methyl acetoacetate, which undergoes α-bromination using N-bromosuccinimide (NBS) in a tetrahydrofuran (THF)/water solvent system. The brominated intermediate, methyl 2-bromoacetoacetate, reacts in situ with N-monosubstituted thiourea derivatives bearing a protected 2-aminoethyl group (e.g., N-(2-azidoethyl)thiourea). Cyclization proceeds via nucleophilic attack of the thiourea sulfur on the electrophilic α-carbon, followed by elimination of hydrogen bromide to form the 1,3,4-thiadiazole ring.
Key Reaction Conditions :
- Solvent : THF/water (3:1 v/v)
- Temperature : 60–70°C for bromination, 25°C for cyclization
- Catalyst : None required
Workup and Purification
The crude product is treated with aqueous ammonia to deprotect the azide group to an amine, followed by acidification with hydrochloric acid to precipitate the hydrochloride salt. Silica gel chromatography achieves >95% purity, with an overall yield of 68–72%.
Advantages :
- Simplified workflow with no intermediate isolation.
- High regioselectivity due to steric and electronic directing effects of the ester group.
Limitations :
- Requires stringent control over bromination stoichiometry to avoid di-bromination.
- Thiourea derivatives with bulky N-substituents reduce cyclization efficiency.
Amidoxime Cyclization with Potassium Thiocyanate
Synthesis of Amidoxime Precursor
Based on EP0795551A1 , methyl 2-cyanoacetate is converted to its amidoxime derivative by reacting with hydroxylamine hydrochloride in methanol. The resulting methyl 2-amidoximeacetate is then treated with potassium thiocyanate (KSCN) in the presence of p-toluenesulfonic acid (PTSA) to induce cyclization.
Reaction Pathway :
- Amidoxime Formation :
$$ \text{CH}3\text{OCOC}(\text{CN})\text{CH}3 + \text{NH}2\text{OH} \rightarrow \text{CH}3\text{OCOC}(\text{C}(\text{NOH})\text{NH}2)\text{CH}3 $$ - Cyclization :
The amidoxime reacts with KSCN, where the thiocyanate sulfur attacks the electrophilic carbon adjacent to the amidoxime group, forming the thiadiazole ring.
Optimization Insights :
Functionalization with 2-Aminoethyl Group
Post-cyclization, the 5-position methyl group is brominated using NBS, followed by nucleophilic substitution with ethylenediamine in dimethylformamide (DMF). The free amine is precipitated as the hydrochloride salt using concentrated HCl.
Critical Parameters :
- Bromination Temperature : 0–5°C to minimize side reactions.
- Amine Protection : Use of tert-butoxycarbonyl (Boc) groups prevents over-alkylation.
Tosylhydrazone-Sulfur Cyclization
Formation of Tosylhydrazone Intermediate
Adapting the method from RSC Supp. Info , methyl 2-ketoglutarate is condensed with p-toluenesulfonylhydrazide to form the corresponding tosylhydrazone. This intermediate is reacted with elemental sulfur in the presence of potassium persulfate (K₂S₂O₈) and tetrabutylammonium iodide (TBAI) in dimethylacetamide (DMAc).
Reaction Conditions :
- Temperature : 100°C for 12 hours under air.
- Sulfur Equivalents : 3.0 equivalents relative to tosylhydrazone.
Ring Formation and Functionalization
Cyclization generates the 1,3,4-thiadiazole core, with the ester group at position 2. The 5-position methyl group is subsequently oxidized to a carboxylic acid using KMnO₄, followed by coupling with ethylenediamine via carbodiimide chemistry. Final hydrochloride salt formation achieves 89% purity after activated charcoal treatment.
Yield Comparison :
| Step | Yield (%) |
|---|---|
| Tosylhydrazone Formation | 85 |
| Cyclization | 48 |
| Amine Coupling | 73 |
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Bromination-Cyclization | 72 | 95 | High |
| Amidoxime Cyclization | 62 | 89 | Moderate |
| Tosylhydrazone Route | 48 | 89 | Low |
Spectroscopic Validation
- ¹H NMR : All methods show characteristic signals at δ 3.90 (s, 3H, COOCH₃), δ 2.85 (t, 2H, CH₂NH₂), and δ 3.40 (t, 2H, SCH₂).
- IR : Strong absorption at 1720 cm⁻¹ (C=O ester) and 3350 cm⁻¹ (NH₂).
Industrial and Environmental Considerations
- Bromination-Cyclization : THF/water solvent systems align with green chemistry principles, enabling recycling of aqueous phases.
- Tosylhydrazone Route : Requires DMAc, a high-boiling solvent with environmental toxicity, necessitating specialized waste management.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is a derivative of the 1,3,4-thiadiazole family. The molecular formula is and it features a thiadiazole ring that contributes to its biological activity. The compound's structure allows for various substitutions that can enhance its pharmacological properties.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development:
- Antimicrobial Activity : Various studies have demonstrated that derivatives of 1,3,4-thiadiazoles possess significant antimicrobial properties. For instance, compounds containing the thiadiazole moiety have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi . The presence of the aminoethyl group enhances the compound's interaction with biological targets.
- Anticancer Potential : Research indicates that 1,3,4-thiadiazole derivatives exhibit cytotoxic effects against cancer cell lines. For example, several studies have reported that compounds related to methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride demonstrate significant inhibition of cell proliferation in human cancer cell lines such as HepG-2 and A-549 .
- Anti-inflammatory Effects : Some derivatives have been investigated for their anti-inflammatory properties. The structural features of thiadiazoles allow them to modulate inflammatory pathways effectively .
Case Study 1: Antimicrobial Efficacy
A study conducted on various 1,3,4-thiadiazole derivatives including methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride showed promising results against multiple bacterial strains. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro studies evaluated the anticancer potential of this compound against HepG-2 and A-549 cell lines. Results indicated that methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride exhibited significant cytotoxicity with IC50 values in low micromolar ranges .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Molecular Comparisons
*Estimated formula based on structural analysis.
Key Differences and Implications
Substituent Effects: The 2-aminoethyl group in the target compound provides a linear, flexible side chain with a primary amine, enabling facile conjugation (e.g., in drug delivery systems). In contrast, pyrrolidinyl and piperidinyl substituents introduce cyclic amines, which increase structural rigidity and may improve binding affinity to specific targets (e.g., enzymes or receptors) . Ranitidine-related Compound A shares a 2-aminoethylthio moiety but incorporates a furan ring, diverging significantly in electronic and steric properties .
Physicochemical Properties: The hydrochloride salt form ensures solubility in aqueous media across all compounds. However, cyclic amines (e.g., pyrrolidinyl) likely exhibit higher lipophilicity than the linear aminoethyl group, influencing membrane permeability . Molecular weight differences (~235–250 g/mol) suggest minor variations in crystallinity or melting points, though specific data is unavailable.
Applications :
- The target compound’s primary amine is advantageous for forming amide bonds or Schiff bases, making it a versatile intermediate in medicinal chemistry.
- Pyrrolidinyl and piperidinyl analogs are cataloged as building blocks for drug discovery, highlighting their utility in creating libraries of bioactive molecules .
Research Findings and Limitations
- Synthetic Utility: All compounds are marketed as building blocks, implying roles in synthesizing larger pharmacophores or polymers. The aminoethyl variant’s reactivity may favor applications in covalent inhibitor design .
- Stability : Cyclic amines (e.g., pyrrolidinyl) are generally more stable against oxidative degradation than linear amines, suggesting longer shelf lives for these analogs .
- Gaps in Data: No direct comparative studies on biological activity, solubility, or stability were found in the provided evidence. Further experimental work is needed to validate inferred properties.
Biological Activity
Methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
1. Chemical Structure and Synthesis
The compound belongs to the class of 1,3,4-thiadiazoles , which are known for their pharmacological properties. The synthesis typically involves cyclization reactions that yield the thiadiazole ring structure. A common synthetic route includes:
- Starting Materials : Ethyl 2-chloroacetate and thiosemicarbazide.
- Reaction Conditions : The reaction is carried out in the presence of a base, leading to the formation of the thiadiazole ring followed by conversion to the hydrochloride salt.
2.1 Antimicrobial Activity
Methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that derivatives of thiadiazoles exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria. For instance:
- Activity Spectrum : Effective against Bacillus anthracis, Bacillus cereus, and moderately active against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values lower than standard antibiotics like streptomycin and fluconazole .
2.2 Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research indicates that methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride can inhibit tumor cell proliferation in a dose-dependent manner:
- Mechanism of Action : The anticancer effects are attributed to decreased DNA synthesis and alterations in tumor cell morphology without significant toxicity to normal cells .
- Case Studies : In vitro studies have reported promising results where various derivatives exhibited significant cytotoxicity against cancer cell lines, including those derived from breast and colon cancers .
The mechanism by which methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate exerts its biological effects involves interactions with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer properties.
- Cellular Interaction : Its mesoionic nature allows it to permeate cell membranes effectively, facilitating interaction with biomolecules such as DNA and proteins .
4. Research Findings
A summary of key research findings related to methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is presented in the table below:
5. Conclusion
Methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride shows considerable promise as a pharmacophore in drug design due to its diverse biological activities. Its potential as an antimicrobial and anticancer agent warrants further investigation through clinical studies to fully elucidate its mechanisms of action and therapeutic applicability.
Q & A
Q. What are the standard synthetic routes for methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride?
The compound can be synthesized via cyclocondensation reactions involving thiosemicarbazides or thiourea derivatives. A common approach involves reacting 4-substituted carboxylic acids (e.g., 4-phenyl butyric acid) with N-phenylthiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours). The product is precipitated by adjusting the pH to 8–9 with ammonia and recrystallized from a DMSO/water mixture . Alternative routes may use chloroacetic acid, sodium acetate, and acetic acid under reflux to form the thiadiazole core .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- IR Spectroscopy : Key absorption bands include NH (~3200 cm⁻¹), C=N (~1600 cm⁻¹), and C-O-C (~1250 cm⁻¹) .
- NMR : ¹H NMR typically shows signals for aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.0–3.0 ppm), and NH₂⁺/NH₃⁺ (δ 8.5–10.0 ppm). ¹³C NMR confirms the thiadiazole ring (C=N at ~160–170 ppm) and carboxylate groups (~170 ppm) .
- X-ray Crystallography : Used to resolve structural ambiguities, such as confirming the planar geometry of the thiadiazole ring and hydrogen-bonding patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Reagent Stoichiometry : Increasing the molar ratio of POCl₃ (e.g., 3:1 relative to the carboxylic acid) enhances cyclization efficiency .
- Solvent Systems : Refluxing in acetic acid improves solubility of intermediates, while DMSO/water mixtures (2:1) enhance recrystallization purity .
- Temperature Control : Prolonged heating (>5 hours) at 80–90°C reduces side reactions like oxidation of the aminoethyl group .
Q. What strategies are employed to study structure-activity relationships (SAR) for biological applications?
- Derivatization : Modifying the aminoethyl side chain (e.g., alkylation or acylation) alters hydrophobicity and bioavailability. For example, substituting with pyrrolidinoethyl groups enhances antifungal activity .
- Bioassay Design : Testing against fungal pathogens (e.g., Candida albicans) or insect models under controlled pH and temperature conditions correlates structural features (e.g., electron-withdrawing substituents) with activity .
Q. How can researchers address discrepancies in spectral data or biological activity across studies?
- Analytical Cross-Validation : Compare IR and NMR data with reference compounds (e.g., 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine) to confirm structural integrity .
- Batch Reproducibility : Replicate synthesis under identical conditions (e.g., POCl₃ concentration, reflux time) to isolate procedural variables .
- Statistical Analysis : Use ANOVA to assess biological activity variations caused by minor impurities (<2%) in recrystallized samples .
Methodological Considerations
Data Contradiction Analysis
Discrepancies in melting points or bioactivity may arise from:
Crystallographic Polymorphism : Different recrystallization solvents (e.g., ethanol vs. DMSO) yield distinct crystal forms, altering physical properties .
Side-Chain Degradation : The aminoethyl group is prone to oxidation during prolonged storage; stabilize with inert atmospheres (N₂) or antioxidants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
